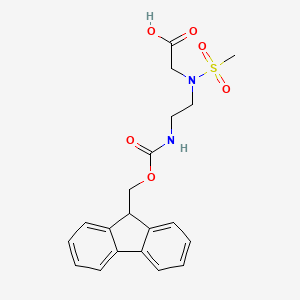

![molecular formula C14H20N2O5 B1403160 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid CAS No. 922516-08-3](/img/structure/B1403160.png)

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

Overview

Description

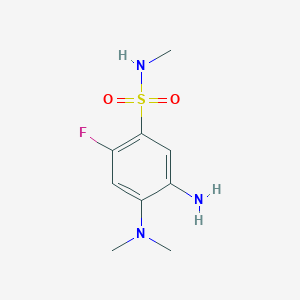

The compound “2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid” is a chemical compound with a molecular weight of 296.32 . It has a complex structure that includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The compound also features an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . Finally, there is a carboxylic acid group attached to the oxazole ring .Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder . It has a storage temperature of room temperature .Scientific Research Applications

Antibacterial Activity

The related compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, has been screened for antibacterial activities against both Gram-positive and Gram-negative strains, indicating potential applications in developing new antibacterial agents .

Chiral Separation in Drug Synthesis

Another similar compound, (2 S,4 S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, is an important intermediate for the anti-HCV drug Velpatasvir. The chiral separation process of this compound has been studied for green manufacturing applications .

Thermodynamic Analysis in Reaction Studies

N-tert-Butoxy-Carboynl Anhydride formation has been analyzed for changes in thermodynamics, which can provide insights into the spontaneity of reactions involving similar compounds .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZIVTFRKNAYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1403077.png)

![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)